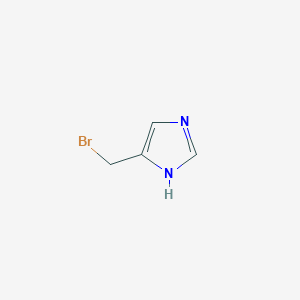

4-(Bromomethyl)-1H-imidazole

Descripción

Contextualization of Imidazole (B134444) Chemistry in Advanced Organic Synthesis

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic chemistry and medicinal chemistry. fiveable.menih.gov First synthesized by Heinrich Debus in 1858, this small yet chemically complex molecule is a versatile building block for a vast array of functional molecules. nih.gov Its unique properties, including its aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and ability to engage in various chemical transformations, make it a privileged structure in the design and synthesis of new compounds. fiveable.menih.govpharmaguideline.com

The imidazole ring is a key component in numerous biologically active molecules. It is famously found in the essential amino acid histidine, which plays a critical role in protein structure and enzyme catalysis. fiveable.me Furthermore, the imidazole motif is present in purines, fundamental components of DNA and RNA. fiveable.me This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a wide range of pharmaceuticals. Notable examples include antifungal agents like ketoconazole, the sedative midazolam, and the antibiotic metronidazole. pharmaguideline.com The therapeutic applications of imidazole-containing compounds are extensive, spanning antibacterial, anti-inflammatory, antidiabetic, anticancer, and antioxidant agents. nih.gov

In the realm of synthetic organic chemistry, the imidazole ring serves multiple purposes. It can function as a ligand for metal catalysts, a protecting group for alcohols, and a reactive intermediate for further functionalization. fiveable.me The development of novel and efficient methods for the regiocontrolled synthesis of substituted imidazoles remains a significant area of research, driven by the ever-expanding applications of these heterocycles in materials science, catalysis, and drug discovery. rsc.orgrsc.org

Strategic Role of Bromomethyl Imidazoles as Versatile Synthetic Intermediates

Within the broader class of imidazole derivatives, bromomethyl imidazoles have emerged as particularly valuable and versatile synthetic intermediates. The strategic importance of these compounds lies in the presence of the bromomethyl group (-CH2Br), a highly reactive functional handle. This group allows for the facile introduction of the imidazole moiety into a wide variety of molecular frameworks through nucleophilic substitution reactions.

The bromine atom, being a good leaving group, is readily displaced by a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity enables chemists to construct complex molecules by appending the imidazole ring to other functionalities, thereby modulating the steric and electronic properties of the target compound. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity.

The utility of bromomethyl imidazoles is exemplified by their use in the synthesis of various biologically active compounds. For instance, they serve as key building blocks in the development of inhibitors for enzymes such as cathepsin K, xanthine (B1682287) oxidase, and various kinases. thieme-connect.de The ability to readily couple the imidazole unit to different molecular scaffolds through the bromomethyl linker provides a powerful tool for exploring chemical space and discovering new therapeutic agents.

Scope of Current Research Focus on 4-(Bromomethyl)-1H-imidazole and its Utility in Complex Molecule Construction

Current research continues to highlight the significance of this compound and its derivatives as pivotal intermediates in the synthesis of complex molecules. A notable application is in the construction of active pharmaceutical ingredients (APIs). For example, the related compound 4-bromo-1,2-dimethyl-1H-imidazole has been identified as a crucial building block for a casein kinase inhibitor with potential anticancer applications. thieme-connect.de The synthesis of such complex molecules often involves multi-step sequences where the brominated imidazole is introduced via coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.de

The versatility of bromomethyl imidazoles extends to their use in creating diverse molecular architectures. Research has demonstrated their application in synthesizing 1-substituted imidazoles by reacting them with various nucleophiles. researchgate.net This strategy is instrumental in generating libraries of compounds for high-throughput screening in drug discovery programs.

The following table provides an overview of the utility of bromomethyl imidazoles in the synthesis of complex molecules, based on recent research findings.

| Precursor | Reagents and Conditions | Product | Application/Significance |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid, Suzuki-Miyaura coupling | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | Intermediate for a casein kinase inhibitor thieme-connect.de |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Boronate ester, Suzuki-Miyaura coupling | Substituted imidazole derivative | Building block for bioactive molecules thieme-connect.de |

| α-Bromoketone | Lithium imidazolide | 1-Substituted imidazole | General method for synthesizing 1-substituted imidazoles researchgate.net |

| 2-(Bromomethyl)naphthalene (B188764) | 1-Benzylimidazole, Acetonitrile (B52724) | 1-Benzyl-3-(naphthalen-2-ylmethyl)-1H-imidazol-3-ium bromide | Precursor to novel imidazolium (B1220033) salts with potential anticancer activity nih.gov |

The ongoing exploration of new synthetic methodologies and applications for this compound and its analogues underscores their enduring importance in contemporary organic synthesis. The ability to efficiently incorporate the imidazole scaffold into complex molecular structures ensures that these intermediates will remain at the forefront of research in medicinal chemistry and materials science.

Structure

2D Structure

Propiedades

IUPAC Name |

5-(bromomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUIKONZIAHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538336 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80733-10-4 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 1h Imidazole and Its Derivatives

Direct Bromination Approaches to Imidazole (B134444) Functionalization

Direct bromination of the imidazole core is a primary strategy for introducing bromine substituents. However, achieving regioselectivity, particularly at the C-4 position, presents a significant chemical challenge due to the electronic properties of the imidazole ring.

The imidazole ring is susceptible to electrophilic attack, with the C-5 position generally showing the highest reactivity. nih.gov The C-4 position is less reactive, making selective bromination at this site challenging. nih.govresearchgate.net The regioselectivity of bromination is influenced by several factors, including the electronic nature of existing substituents on the imidazole ring and the reaction conditions employed. smolecule.com For instance, the presence of an electron-donating group at the N-1 position can direct bromination to the C-5 position. smolecule.com Conversely, strategic placement of protecting groups or directing groups can enhance selectivity for the C-4 position. nih.gov

The choice of brominating agent is crucial for controlling the regioselectivity and outcome of the reaction.

Molecular Bromine (Br₂) : Direct bromination with molecular bromine often leads to polybrominated products, such as 2,4,5-tribromoimidazole, especially under harsh conditions. smolecule.comrsc.org However, in some cases, it can be used for selective bromination. For example, the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been achieved using elemental bromine in water. mdpi.com

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to molecular bromine. smolecule.com It is frequently used to achieve monobromination and can offer better control over regioselectivity. rsc.org For instance, NBS has been successfully employed for the selective C-4 bromination of 5-aryl-1-methyl-1H-imidazoles. researchgate.net It is also the reagent of choice for brominating 1,2-dimethyl-1H-imidazole to produce 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The use of NBS in solvents like dimethylformamide (DMF) or a mix of DMF and chloroform (B151607) is a common practice. rsc.org

Table 1: Comparison of Brominating Agents for Imidazole Functionalization

| Brominating Agent | Characteristics | Common Applications in Imidazole Synthesis |

|---|---|---|

| Molecular Bromine (Br₂) | Highly reactive, can lead to polybromination. smolecule.comrsc.org | Synthesis of polybrominated imidazoles; selective bromination under specific conditions. mdpi.com |

| N-Bromosuccinimide (NBS) | Milder, more selective, often used for monobromination. smolecule.com | Regioselective bromination at specific positions, including C-4. thieme-connect.deresearchgate.netrsc.org |

Achieving C-4 selectivity in imidazole bromination necessitates careful optimization of reaction parameters.

Solvent Effects : The choice of solvent significantly impacts the reaction's outcome. Polar solvents like dimethylformamide (DMF) are commonly used for NBS brominations. rsc.org A mixture of DMF and chloroform has also been reported to be effective. The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.

Temperature Control : Lower temperatures are often employed to control the reaction rate and improve selectivity by minimizing the formation of byproducts.

Protecting Groups : The use of protecting groups on the imidazole nitrogen is a key strategy to direct bromination. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, has been utilized to control the regioselectivity of C-H arylation and can be transposed to facilitate functionalization at the C-4 position. nih.gov Similarly, protecting the nitrogen of 2-nitroimidazole (B3424786) is crucial for achieving regioselective bromination.

Catalysis : While less common for direct bromination, palladium catalysis has been extensively used for regioselective C-H functionalization of imidazoles, including at the C-4 position, often following a bromination step. researchgate.netsmolecule.com Electrochemical methods using tetra-n-butylammonium bromide (TBAB) as both a brominating agent and an electrolyte have also been developed for the regioselective bromination of imidazo-heteroarenes. rsc.org

Indirect Synthetic Pathways via Precursor Modification

Indirect methods provide alternative routes to 4-(bromomethyl)-1H-imidazole derivatives, often involving the synthesis of a precursor molecule that is subsequently converted to the desired product.

A common indirect route involves the conversion of an imidazole-4-carbaldehyde to the corresponding bromomethyl derivative. This typically involves a two-step process:

Reduction of the Aldehyde : The aldehyde group is first reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Conversion to Bromide : The resulting alcohol is then converted to the bromomethyl compound using a brominating agent such as phosphorus tribromide or thionyl bromide.

While this is a general synthetic strategy, specific examples directly pertaining to this compound were not prominently found in the provided search results. However, the synthesis of 1H-imidazole-4-carbaldehyde from 4-bromo-1H-imidazole is a known transformation, suggesting the potential for the reverse process. chemicalbook.com The synthesis of various imidazole carbaldehydes, such as 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, is well-documented.

Multi-step synthetic sequences offer a high degree of control and are often necessary for the preparation of complex or highly functionalized imidazole derivatives. heteroletters.org These approaches can involve the construction of the imidazole ring with the desired substituents already in place or the sequential modification of a pre-formed imidazole core.

An example of a multi-step synthesis involves the reaction of 5-(bromomethyl)-4-(4-substituted phenyl)-1,2,3-thiadiazole with N-nitroimidazolidin-2-imine to form a thiadiazolyl imidazole derivative. heteroletters.org Another approach describes the synthesis of 1-{4-[4-(adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-1,3-dioxolan-2-ylmethyl}imidazole through a multi-step process that includes a selective bromination step followed by reaction with imidazole. ptfarm.pl These examples highlight the versatility of multi-step syntheses in accessing complex imidazole-containing molecules.

N-Protection Strategies in the Synthesis of this compound

The inherent chemical nature of the 1H-imidazole ring presents a challenge in its selective functionalization. The acidic proton on the nitrogen can exist in two equivalent tautomeric forms, which can lead to a mixture of products during substitution reactions. To overcome this, N-protection strategies are essential for achieving regiocontrol and ensuring the stability of the imidazole intermediate.

Protecting groups are chemical moieties temporarily introduced into a molecule to prevent an undesirable reaction at a specific functional group. In the synthesis of 4-substituted imidazoles, a protecting group is attached to one of the ring nitrogens. This strategy serves two primary purposes: it prevents the formation of isomeric products by blocking one of the tautomeric forms, and it can enhance the stability of the molecule during subsequent reaction steps.

The triphenylmethyl (trityl, Tr) group is a widely used protecting group for alcohols, amines, and imidazoles due to its steric bulk. When attached to the imidazole nitrogen, its large size provides significant steric hindrance, which directs electrophilic attack or other functionalization to specific positions on the ring, thereby ensuring high regioselectivity. For instance, the synthesis of 4-(bromomethyl)-1-trityl-1H-imidazole is a known pathway where the trityl group ensures that functionalization occurs at the desired C4-position. The trityl group is stable under basic, oxidative, and reductive conditions, but can be easily removed under acidic conditions. irjmets.com

Another protecting group employed for regiocontrol is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This group has been used to direct the bromination of the imidazole ring. By protecting the N-1 position, the steric hindrance is increased at the adjacent C2 and C5 positions, facilitating selective bromination at the C4 position. nih.gov

Table 1: Comparison of N-Protecting Groups for Imidazole Synthesis

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |

|---|---|---|---|

| Triphenylmethyl (Trityl) | Trityl chloride (Tr-Cl) | Mild acidic hydrolysis (e.g., with trifluoroacetic acid). irjmets.com | Provides significant steric bulk for high regioselectivity; stable to many reaction conditions. irjmets.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., trifluoroacetic acid); can also be cleaved under specific basic conditions. | Widely used in peptide synthesis; orthogonal to many other protecting groups. |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Chloride (SEM-Cl) | Fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. nih.gov | Enables regioselective functionalization and can be removed under specific, mild conditions. nih.gov |

| Tetrahydropyranyl (THP) | 2-Chloro-THP with imidazole | Acidic conditions. | Easy to introduce and provides good protection. |

For the commonly used trityl group, deprotection is typically achieved via acid-catalyzed hydrolysis. irjmets.com This method is effective because the trityl cation formed as an intermediate is highly stabilized. Similarly, Boc groups are readily cleaved under acidic conditions. The SEM group offers more flexibility, as it can be removed using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. nih.govbohrium.com This orthogonality is valuable in complex, multi-step syntheses where other acid-sensitive groups are present. The THP group is also typically removed under acidic conditions.

Scalable and Efficient Synthetic Protocols

Moving from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, yield, and purity. Developing scalable and efficient protocols for bromomethyl imidazole building blocks is crucial for their application in pharmaceuticals.

The large-scale synthesis of substituted imidazoles, such as 4-bromo-1,2-dimethyl-1H-imidazole, highlights common challenges in producing these building blocks reliably and in large quantities. thieme.dethieme-connect.deresearchgate.net A key issue is often the formation of regioisomers, which are difficult and costly to separate. thieme-connect.deresearchgate.net

A successful strategy to circumvent this problem is the careful selection of a starting material that already has a substitution pattern preventing isomer formation. thieme-connect.deresearchgate.net For example, starting with 1,2-dimethyl-1H-imidazole for the synthesis of its 4-bromo derivative avoids the regioselectivity issue that would arise from an unprotected imidazole. thieme-connect.deresearchgate.net Process development often involves optimizing reaction conditions to achieve high conversions and yields, which can include the development of non-chromatographic purification methods to make the process more suitable for pilot plant and industrial production. acs.org Some processes have been successfully scaled to produce multi-kilogram quantities of the desired product. acs.orggoogle.com

Achieving a high-yielding and cost-effective synthesis is a primary goal in process chemistry. Several factors are taken into account:

Starting Materials : Utilizing readily available and inexpensive raw materials is fundamental. semanticscholar.orggoogle.com

Catalyst Choice : Employing inexpensive and non-toxic catalysts, such as copper sulfate (B86663) or molecular iodine, can make a process economically viable. semanticscholar.orgorganic-chemistry.org Green chemistry principles favor the use of reusable heterogeneous catalysts, such as those supported on silica (B1680970) or polymers, which can be easily recovered and reused, reducing waste and cost. nih.govacgpubs.org

Reaction Conditions : Optimizing reaction conditions to be mild, with short reaction times, and high selectivity minimizes energy consumption and the formation of by-products. semanticscholar.org Solvent-free reactions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) are increasingly preferred. semanticscholar.orgscispace.com

Process Simplification : One-pot, multi-component reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing the need for intermediate purification, saving time, and minimizing solvent waste. acgpubs.org

Emerging Synthetic Techniques for Imidazole Functionalization

The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and sustainability. irjmets.comrsc.orgresearchgate.net Recent advances in the synthesis of functionalized imidazoles focus on novel catalytic systems and direct functionalization strategies. rsc.orgresearchgate.net

A major area of development is the transition metal-catalyzed direct C-H functionalization of the imidazole core. rsc.orgacs.org This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials (like halogenated or organometallic imidazoles). Catalytic systems based on palladium, nickel, rhodium, and copper have been developed for the direct arylation and alkenylation of imidazoles at various positions. rsc.orgacs.org For example, nickel-catalyzed C-H arylation allows for the coupling of imidazoles with phenol (B47542) derivatives. rsc.org Strategic use of different catalysts can allow for the selective arylation of any of the three C-H bonds on the imidazole ring. nih.govacs.org

Other emerging techniques include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical imidazole syntheses. ajrconline.orgderpharmachemica.com

Photoredox and Electrochemical Synthesis : These methods use light or electricity to drive reactions, often under very mild conditions and without the need for chemical oxidants or reductants. organic-chemistry.orgacs.org

Novel Multicomponent Reactions : New MCRs are continuously being designed to construct complex, polysubstituted imidazoles in a single step from simple precursors. nih.gov

Green Catalysis : There is a strong emphasis on developing sustainable protocols using biocatalysts, organocatalysts, or reusable heterogeneous catalysts in environmentally friendly reaction media. irjmets.comnih.govacgpubs.orgresearchgate.net

These advanced methodologies provide powerful tools for the synthesis of this compound derivatives and other complex imidazoles, facilitating research in medicinal chemistry and materials science. irjmets.comajrconline.orgnih.gov

Mechanochemical Approaches for Substituted Imidazole Synthesis

Mechanochemical synthesis, a solvent-free or low-solvent method utilizing mechanical force to induce chemical reactions, has emerged as a sustainable alternative to conventional solution-based synthesis. mdpi.comresearchgate.net This technique, often employing ball-milling, provides a powerful tool for producing substituted imidazoles in an environmentally benign and energy-efficient manner. researchgate.net

In contrast to traditional methods that often require high temperatures, prolonged reaction times (from 24 to 120 hours), and the use of polar solvents and strong bases, mechanochemistry can yield substituted imidazoles with high efficiency. mdpi.com The synthesis of four distinct substituted imidazoles has been successfully demonstrated with yields ranging from 29% to 99%. mdpi.comresearchgate.net The process can be influenced by factors such as grinding time, rotational speed, stoichiometry of reactants, and the presence of different bases. researchgate.net For instance, the use of potassium hydroxide (B78521) (KOH) as a base has been shown to be effective. researchgate.net

An interesting phenomenon observed in mechanochemical synthesis is the "aging effect," where the reaction continues even after the grinding process has ceased. mdpi.com This can lead to a significant increase in the final product yield over time, as observed in the synthesis of certain imidazolium (B1220033) salts. mdpi.com The progress of the reaction, including the aging effect, can be monitored using techniques like ¹H NMR spectroscopy. mdpi.com

The versatility of mechanochemistry extends to the synthesis of not only substituted imidazoles but also imidazolium salts and N-heterocyclic carbene (NHC)-gold complexes. mdpi.comresearchgate.net For example, a variety of imidazolium salts have been synthesized with yields between 46% and 81% using this approach. mdpi.comresearchgate.net Furthermore, the ball-milling method has been successfully applied to the synthesis of 2-unsubstituted imidazole N-oxides, expanding the scope to include N(1)-aryl-substituted derivatives which are valuable precursors for more complex imidazole-based materials. uzh.ch

Table 1: Examples of Mechanochemically Synthesized Substituted Imidazoles

| Product | Reactants | Grinding Conditions | Yield (%) | Reference |

| Substituted Imidazoles (General) | Imidazole, Halogenated Aliphatic/Aromatic Groups, Base (e.g., KOH) | Planetary or Vibratory Ball Mill | 29-99 | mdpi.com, researchgate.net |

| Imidazolium Salts | Substituted Imidazoles, Benzyl (B1604629) Chloride or 2-(bromomethyl)pyridine (B1332372) hydrobromide | Grinding, variable rpm and time | 46-81 | mdpi.com |

| N(1)-aryl-substituted Imidazole N-oxides | Appropriate precursors | Ball-milling | Good to Excellent | uzh.ch |

This table is interactive and can be sorted by clicking on the column headers.

Multicomponent Reaction Strategies Incorporating Imidazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all the initial reactants. rsc.orgmdpi.com This approach is characterized by high atom economy, reduced waste, and operational simplicity, making it a cornerstone of green chemistry and sustainable synthesis. rsc.org MCRs are particularly valuable for the construction of complex heterocyclic frameworks like imidazoles, which are prevalent in many biologically active compounds. rsc.orgtandfonline.com

A classic and commercially significant example of an MCR for imidazole synthesis is the Debus-Radziszewski reaction. rowan.edujyu.fi This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) or an amine in a suitable solvent, often with heating. rowan.edujyu.fi This method can produce 2,4,5-trisubstituted imidazoles in good yields. rowan.edu

Modern advancements in MCRs for imidazole synthesis focus on the use of heterogeneous catalysts, which offer advantages such as thermal stability, recyclability, and easy separation from the product mixture. tandfonline.comresearchgate.net Various metallic catalysts, including those based on zinc and copper, have been employed to improve reaction yields and reduce reaction times. researchgate.net For instance, copper sulphide quantum dots have been used to catalyze the synthesis of xanthenes, a related heterocyclic system, in excellent yields (88-95%) within 15 minutes. mdpi.com

The scope of MCRs for imidazole synthesis is broad, allowing for the creation of a diverse range of substituted imidazoles by varying the starting components. For example, a metal-free, acid-promoted MCR has been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles from an internal alkyne, an aldehyde, and an aniline. acs.org This highlights the flexibility of MCRs in generating structurally diverse imidazole scaffolds with excellent yields. acs.org Other MCR strategies include the reaction of isocyanides, amidines, and glyoxal dimethyl acetal (B89532) to produce tunable fluorescent imidazole-fused heterocycles. acs.org

Table 2: Overview of Multicomponent Reactions for Imidazole Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Products | Key Advantages | Reference |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Acetic acid, Heat | 2,4,5-Trisubstituted Imidazoles | Commercially used, good yields | rowan.edu, jyu.fi |

| Metal-Free Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline | Pivalic Acid, DMSO/H₂O, 140°C | Tri- and Tetrasubstituted Imidazoles | High structural diversity, excellent yields | acs.org |

| Heterogeneous Catalysis MCR | Aldehyde, Activated Methylene (B1212753) Compound, Nucleophile | Heterogeneous catalysts (e.g., nanocatalysts) | Substituted Imidazoles | Recyclable catalyst, high yields, green approach | tandfonline.com, mdpi.com, researchgate.net |

| Isocyanide-Based MCR | Isocyanide, Amidine, Glyoxal Dimethyl Acetal | Microwave radiation, 100°C | Tunable Fluorescent Imidazole-Fused Dimers | High efficiency, mild conditions, broad scope | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic-like carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4-(bromomethyl)-1H-imidazole, enabling the introduction of diverse functional groups.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-(aminomethyl)imidazoles. These reactions are typically conducted in the presence of a base to neutralize the hydrobromic acid byproduct. The imidazole (B134444) core's biological relevance makes these derivatives attractive targets in medicinal chemistry. For instance, coupling with primary amines can yield 2-(aminomethyl)-1-methylimidazoles, which are valuable in drug discovery.

Detailed research findings on these reactions are summarized in the table below:

| Nucleophile | Reagent/Conditions | Product | Research Focus |

| Primary Amines | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-4-(aminomethyl)-1H-imidazoles | Synthesis of potential pharmaceutical building blocks. |

| Secondary Amines | Base (e.g., Et3N), Solvent (e.g., CH3CN) | N,N-Dialkyl-4-(aminomethyl)-1H-imidazoles | Exploration of structure-activity relationships for new bioactive molecules. |

| Piperazine (B1678402) derivatives | Et3N, HOBt, EDC, 0 °C | 1-(Bromomethyl)-2-methyl-5-nitro-1H-imidazole coupled with piperazine derivative | Synthesis of potent antibacterial compounds. nih.gov |

The reaction of this compound with alcohols or alkoxides provides a direct route to 4-(alkoxymethyl)imidazoles. These reactions often proceed under basic conditions to facilitate the formation of the more nucleophilic alkoxide ion. The resulting ether linkages are stable and can be found in various biologically active molecules. For example, the synthesis of 1-(alkoxymethyl)-2-[(hydroxyimino)methyl]-3-methylimidazolium halides, which have been evaluated for their ability to reactivate organophosphorus-inhibited acetylcholinesterases, highlights the utility of this reaction.

A summary of reactions with oxygen-based nucleophiles is presented in the table below:

| Nucleophile | Reagent/Conditions | Product | Research Focus |

| Alcohols | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkoxymethyl)-1H-imidazoles | Synthesis of precursors for biologically active compounds. |

| Alkoxides | Sodium Methoxide | 4-(Methoxymethyl)-1H-imidazole | Formation of key intermediates for further functionalization. evitachem.com |

| Acetate (B1210297) | Cesium Acetate, DMF, 45°C | 4-(Acetoxymethyl)biphenyl derivative | Intermediate step in the synthesis of angiotensin II antagonists. google.com |

Thiols and thiolate anions are potent nucleophiles that readily displace the bromide ion from this compound to form 4-(thiomethyl)imidazole derivatives. evitachem.com These reactions are typically fast and efficient. The resulting thioether products are of interest in various fields, including coordination chemistry and materials science. The greater nucleophilicity of sulfur compared to oxygen often leads to preferential S-alkylation in molecules containing both hydroxyl and thiol groups. tandfonline.com

The table below outlines the reactivity with sulfur-based nucleophiles:

| Nucleophile | Reagent/Conditions | Product | Research Focus |

| Thiols | Base (e.g., NaOH), Solvent (e.g., Ethanol/Water) | 4-(Aryl/alkylthiomethyl)-1H-imidazoles | Synthesis of ligands and materials with specific electronic properties. sapub.org |

| Potassium Thiocyanate | - | 4-(Thiocyanatomethyl)-1H-imidazole | Intermediate for the synthesis of other sulfur-containing heterocycles. evitachem.com |

| Thiourea | Ethanol, reflux | 4,5-diphenyl-1H-imidazol-2-thiol derivative | Synthesis of antibacterial agents. scirp.org |

As detailed in the preceding sections, the primary mode of reactivity for this compound is the formation of new bonds at the exocyclic methylene (B1212753) carbon. The nucleophilic substitution reactions with nitrogen, oxygen, and sulfur nucleophiles directly result in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. evitachem.com These transformations are fundamental to the role of this compound as a versatile building block in organic synthesis, allowing for the facile introduction of the imidazol-4-ylmethyl moiety into a wide range of molecular scaffolds.

Electrophilic Aromatic Substitution on the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of electrophilic aromatic substitution are strongly influenced by the protonation state of the ring and the nature of the substituents present. In acidic media, the imidazole ring is protonated, forming an imidazolium (B1220033) cation, which is strongly deactivated towards electrophilic attack. Therefore, these reactions are typically carried out under neutral or basic conditions.

The bromomethyl group is a deactivating substituent due to its electron-withdrawing inductive effect. This deactivation, coupled with the inherent reactivity of the imidazole ring, directs incoming electrophiles to specific positions. Generally, electrophilic substitution on the imidazole ring of this compound is less common than nucleophilic substitution at the bromomethyl group. When it does occur, the position of substitution is influenced by both the existing bromomethyl group and the nitrogen atoms in the ring.

Redox Transformations Involving the Bromomethyl Group

The bromomethyl group can undergo redox transformations, although these are less frequently reported compared to its nucleophilic substitution reactions.

Reduction of the bromomethyl group to a methyl group can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride. evitachem.com This transformation can be useful for removing the reactive handle after it has served its synthetic purpose or for the preparation of 4-methylimidazole (B133652) derivatives.

Oxidation of the bromomethyl group can lead to the formation of 4-formyl-1H-imidazole (imidazole-4-carboxaldehyde) or 4-carboxy-1H-imidazole. evitachem.com Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. evitachem.com These oxidized products are valuable intermediates for the synthesis of more complex imidazole derivatives.

Reduction of the Bromomethyl Group to Alkyl Moieties

The bromomethyl group of this compound and its derivatives can be reduced to a methyl group. For instance, in the synthesis of certain benzimidazole (B57391) compounds, a bromomethyl group can be reduced to yield the corresponding amine or other functional groups. smolecule.com One common method for such reductions involves the use of a reducing agent like sodium thiosulfate (B1220275). google.com The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency of the reduction. For example, reduction reactions with sodium thiosulfate are often carried out at temperatures ranging from 60-120°C in solvents like water, methanol, ethanol, or isopropanol. google.com

Detailed research findings have shown that the choice of reducing agent and reaction conditions can be tailored for specific substrates. For example, the reduction of a nitro group on a related benzimidazole compound to an amino group can be achieved using hydrogen gas with a palladium catalyst or iron powder in an acidic medium. While this is not a direct reduction of the bromomethyl group, it highlights the variety of reducible functional groups that can be present on the imidazole core and the specific reagents used for their transformation.

Table 1: Conditions for Reduction Reactions of Imidazole Derivatives

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Product | Reference |

| 4-Halogen-1H-imidazol crude product | Sodium thiosulfate | Water, Methanol, Ethanol, or Isopropanol | 60-100 | 4-Halogen-1H-imidazol pure product | google.com |

| 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole | H₂/Pd or Fe/acid | Not specified | Not specified | 4-(Bromomethyl)-6-amino-1H-benzo[d]imidazole | |

| Methyl 2-(bromomethyl)-5-nitrobenzoate derivative | SnCl₂·2H₂O | Ethanol | Reflux | Corresponding amine | nih.gov |

Potential Oxidation Pathways

The imidazole ring and its substituents can undergo oxidation, although this is generally less common than substitution or reduction reactions. Imidazole itself can catalyze the oxidation of other molecules, such as indigo (B80030) dyes, when in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (MCPBA). researchgate.net This suggests that the imidazole nucleus can mediate oxidative processes.

The bromomethyl group itself is not typically the primary site of oxidation. Instead, other parts of the molecule are more susceptible. For example, in the synthesis of certain thiadiazole derivatives, a thiomorpholine (B91149) moiety attached to an imidazole ring was oxidized using hydrogen peroxide in acetic acid. nih.gov While direct oxidation of the bromomethyl group in this compound is not extensively documented, the imidazole ring itself can be a target for oxidation under specific conditions.

Table 2: Examples of Oxidation Reactions Involving Imidazole Derivatives

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| Indigo Dyes | m-Chloroperoxybenzoic acid (MCPBA) | CH₃OH/CH₃CN or CH₃OH/H₂O | Not specified | Oxidized dyes | researchgate.net |

| 2-Chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative | 30% H₂O₂ | Acetic Acid | 55-60 °C | Oxidized thiomorpholine derivative | nih.gov |

Elucidation of Reaction Mechanisms and Regioselectivity

Studies on the Control of Positional Selectivity in Functionalization

The functionalization of this compound presents a challenge in controlling regioselectivity due to the two nitrogen atoms in the imidazole ring, which can both be alkylated. The outcome of the reaction is highly dependent on the reaction conditions and the presence of substituents on the imidazole ring. vulcanchem.com

Studies on related imidazole compounds have shown that the choice of solvent and base can direct the position of substitution. For example, in the synthesis of 2,4-disubstituted imidazoles, aqueous tetrahydrofuran (B95107) (THF) was found to be a superior solvent system to aqueous dimethylformamide (DMF) or alcohol for solubilizing both polar and non-polar reactants. orgsyn.org The use of a mild base like potassium bicarbonate can help to scavenge the acid produced during the reaction without causing decomposition of the starting materials. orgsyn.org In the context of N-alkylation, the reaction of 1H-imidazole with alkyl halides in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) is a common method. bohrium.com The specific isomer formed (1,4- vs. 1,5-disubstituted) can be influenced by steric and electronic factors of the reactants. A protocol for the completely regioselective synthesis of 1,4-disubstituted imidazoles has been developed, which involves the double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org

Role of Catalysts and Reaction Media in Directing Pathways

Catalysts and the reaction medium play a pivotal role in directing the reaction pathways of this compound and its analogs. The choice of catalyst can significantly influence the rate and outcome of a reaction. For instance, in the synthesis of tetrasubstituted imidazoles, Keggin-type heteropolyacids have been used as efficient catalysts due to their strong acidity and redox properties. rsc.org The use of microwave irradiation in conjunction with these catalysts can accelerate reaction rates and improve yields. rsc.org

The solvent medium also has a profound effect. Solvent-free conditions or the use of specific solvents can dramatically alter the yield of the desired product. rsc.org For example, in the synthesis of 1,2,4,5-tetraphenylimidazole, solvent-free conditions at 110 °C with a specific catalyst loading were found to be optimal, while the use of solvents like methanol, ethanol, acetonitrile, dichloromethane, toluene, or water resulted in lower yields. rsc.org In other cases, mixed solvent systems like aqueous THF have proven effective. orgsyn.org The use of phase transfer catalysts, such as tetra-n-butylammonium bromide, can be beneficial in reactions involving reactants with different solubilities. nih.gov Furthermore, visible-light-mediated, metal-free reactions have been developed for regioselective C-H functionalization of benzimidazoles, with dimethyl sulfoxide (B87167) (DMSO) being the most effective solvent for this transformation. nih.gov

Table 3: Influence of Catalysts and Media on Imidazole Synthesis

| Reaction Type | Catalyst | Reaction Medium | Key Findings | Reference |

| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Keggin-type heteropolyacids | Solvent-free or various solvents | Solvent-free conditions and microwave irradiation provided the best yields. | rsc.org |

| Synthesis of 2,4-disubstituted imidazoles | None specified | Aqueous THF, DMF, or alcohol | Aqueous THF was the optimal solvent system. | orgsyn.org |

| N-alkylation of 2-methyl-5-nitro-1H-imidazole | Tetra-n-butylammonium bromide (Phase Transfer Catalyst) | Acetonitrile | Facilitated the reaction between the imidazole and an alkyl bromide. | nih.gov |

| Regioselective C-H arylation | None (Visible light) | DMSO | DMSO was the most effective solvent for the metal-free arylation. | nih.gov |

Strategic Derivatization and Functionalization of 4 Bromomethyl 1h Imidazole

Formation of Quaternary Imidazolium (B1220033) Salts from Bromomethyl Imidazoles

The quaternization of the imidazole (B134444) nitrogen in 4-(bromomethyl)-1H-imidazole and its derivatives is a fundamental transformation that leads to the formation of imidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs) and are also investigated for their own biological activities. The reaction typically involves the N-alkylation or N-arylation of the imidazole ring.

The synthesis of imidazolium salts can be achieved by reacting an N-substituted imidazole with an appropriate alkyl or benzyl (B1604629) halide. For instance, the reaction of N-methyl imidazole with benzyl bromide yields the corresponding imidazolium salt. tandfonline.com Similarly, N-isopropyl benzimidazole (B57391) reacts with benzyl bromide or 2,4,6-trimethyl benzyl bromide to afford the respective benzimidazolium salts. tandfonline.com In the context of this compound, the quaternization can be achieved by reacting it with various alkylating or arylating agents. The synthesis of 1,3-disubstituted imidazolium salts often involves a two-step process where imidazole is first mono-substituted, and then the second substituent is introduced to form the quaternary salt. For example, mono-substituted imidazoles can be reacted with compounds like 2-(bromomethyl)anthracene-9,10-dione or 2-(bromomethyl)naphthalene (B188764) to form both symmetric and asymmetric imidazolium salts. iospress.com

Mechanochemical methods, such as grinding, have also been employed for the synthesis of imidazolium salts, offering a solvent-free and often more efficient alternative to traditional solution-based methods. mdpi.com This technique has been successfully used to synthesize various imidazolium salts by reacting substituted imidazoles with benzyl chloride or 2-(bromomethyl)pyridine (B1332372) hydrobromide. mdpi.com

The resulting imidazolium salts are valuable intermediates. They are precursors to Ag(I) N-heterocyclic carbene complexes, which have shown promise as antitumor agents. uakron.edu The biological activity of the imidazolium salts themselves, even without the metal complex, is also an area of active investigation. uakron.edu

Table 1: Examples of Imidazolium Salt Synthesis

| Imidazole Reactant | Alkylating/Arylating Agent | Product | Reference |

| Imidazole | 2-(bromomethyl)naphthalene (2 equiv.) | 1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide | uakron.edu |

| 1-((9,10-anthraquinone-2-yl)methyl)-1H-imidazole | 2-(bromomethyl)naphthalene | 1-((9,10-anthraquinone-2-yl)methyl)-3-(naphthalen-2-ylmethyl)imidazolium bromide | iospress.com |

| N-methyl imidazole | Benzyl bromide | N-methyl-N'-benzyl-imidazolium bromide | tandfonline.com |

| Imidazole | 1-(bromomethyl)-4-methylbenzene | 1-(4-Methylbenzyl)-1H-imidazole | acs.org |

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for the derivatization of imidazoles, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-Catalyzed C-H Arylation and Alkenylation of Imidazole Derivatives

Palladium-catalyzed direct C-H arylation and alkenylation are key methods for modifying the imidazole core. These reactions allow for the introduction of aryl and alkenyl groups at specific positions on the imidazole ring, typically at the C2 or C5 positions.

For C-H arylation, various palladium catalysts, such as Pd(OAc)₂, in combination with ligands and bases, have been successfully employed. nih.gov The regioselectivity of the arylation can often be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, N-unprotected 4(5)-aryl-1H-imidazoles can undergo highly selective direct C-2-arylation with aryl bromides and iodides under base-free and ligandless conditions mediated by Pd(OAc)₂ and CuI. nih.gov This method avoids the formation of N-arylation byproducts. nih.gov The development of completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles has been a significant advancement, with applications in the synthesis of medicinally important compounds like nilotinib. mit.edu

Palladium-catalyzed C-H alkenylation of imidazoles has also been developed, providing access to alkenyl-substituted imidazoles. rsc.org High C5 selectivity can be achieved for C2-unsubstituted and C2-substituted imidazoles using oxygen or copper(II) acetate (B1210297) as the oxidant, respectively. rsc.org These alkenylated imidazoles can be further utilized in reactions such as benzannulation to create more complex heterocyclic systems. rsc.org Nickel catalysis has also been explored for the C-H alkenylation of azoles with enols and esters. mdpi.com

Table 2: Palladium-Catalyzed C-H Functionalization of Imidazoles

| Imidazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 4(5)-Aryl-1H-imidazole | Aryl bromide/iodide | Pd(OAc)₂ / CuI | 2,4(5)-Diaryl-1H-imidazole | nih.gov |

| C2-Unsubstituted imidazole | Alkene | Pd(II) / O₂ | C5-Alkenylated imidazole | rsc.orgmdpi.com |

| C2-Substituted imidazole | Alkene | Pd(II) / Copper(II) acetate | C5-Alkenylated imidazole | rsc.org |

| Unsymmetric imidazole | Aryl halide/triflate | Pd₂(dba)₃ / Ligand | N1-Arylated imidazole | mit.edu |

Intramolecular Cyclization Reactions Utilizing C-H Activation

Intramolecular C-H activation provides a powerful strategy for the synthesis of fused heterocyclic systems containing an imidazole ring. This approach involves the cyclization of an imidazole derivative bearing a suitably positioned reactive group, often an aryl or alkyl halide, onto a C-H bond of the imidazole core.

Palladium catalysts are frequently used to facilitate these intramolecular cyclizations. For example, the palladium-catalyzed intramolecular C-H arylation of N-(2-iodobenzyl)-1H-imidazole leads to the formation of 5H-imidazo[5,1-a]isoindole. kobe-u.ac.jp This reaction proceeds by the activation of the C5-H bond of the imidazole ring. kobe-u.ac.jp This methodology has been extended to synthesize a variety of fused imidazole derivatives, including potentially bioactive compounds. cdnsciencepub.com

Scandium-catalyzed intramolecular C-H hydroaminoalkylation has also been reported for the cyclization of imidazole derivatives, leading to the formation of six-membered cyclic products with high enantioselectivity. beilstein-journals.org This method has been applied to the synthesis of derivatives of theophylline (B1681296) and purine. beilstein-journals.org Rhodium catalysts have also been employed for the intramolecular C-H/C-H coupling of 3-aryloxythiophenes and 3-aryloxybenzo[b]thiophenes to afford cyclized products. oup.com

These intramolecular cyclization reactions offer an efficient route to complex, polycyclic molecules from relatively simple starting materials, highlighting the synthetic utility of C-H activation in heterocyclic chemistry.

Introduction of Diverse Substituents at Nitrogen Centers of Imidazole Ring

The introduction of diverse substituents at the nitrogen atoms of the imidazole ring is a key strategy for modulating the electronic properties, steric environment, and biological activity of the resulting molecules. This functionalization is typically achieved through N-alkylation or N-arylation reactions.

For unsymmetrical imidazoles, regioselective N-substitution is a significant challenge. However, palladium-catalyzed methods have been developed for the completely N1-selective arylation of unsymmetric imidazoles with aryl halides and triflates. mit.edu This level of control is crucial for the synthesis of specific isomers of biologically active compounds.

The choice of base and solvent can also influence the outcome of N-substitution reactions. For instance, the reaction of imidazole with alkyl or benzyl halides in the presence of a base like sodium hydride or potassium hydroxide (B78521) is a common method for N-alkylation. uakron.educonicet.gov.ar Mechanistic studies have shown that imidazoles can inhibit the in-situ formation of the catalytically active Pd(0)-ligand complex, but once the ligand is bound, the imidazole does not displace it. mit.edu

The substituents introduced at the nitrogen centers can range from simple alkyl and aryl groups to more complex moieties designed to interact with specific biological targets or to impart desired physicochemical properties. For example, the introduction of a biphenylylmethyl group at the N1 position of imidazole has been explored in the context of developing biologically active compounds. conicet.gov.ar

Regiodivergent Synthetic Approaches to Imidazole Derivatives

Regiodivergent synthesis refers to the ability to selectively produce different constitutional isomers from a common starting material by tuning the reaction conditions. This approach is particularly valuable in the synthesis of substituted imidazoles, where multiple regioisomers are possible.

One example of a regiodivergent approach involves the use of phenacyl azides in deep eutectic solvents. researchgate.netmdpi.combeilstein-journals.org By modifying the reaction temperature and the presence or absence of a base, the reaction of an arylacyl azide (B81097) intermediate can be directed towards the formation of either imidazole or pyrimidine (B1678525) derivatives. mdpi.com Specifically, chloro- and bromomethyl ketones react with sodium azide to form an arylacyl azide, which can then cyclize to produce a mixture of 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles. researchgate.net

Another strategy for achieving regioselectivity involves the controlled C-H functionalization of the imidazole ring. The sequential and regioselective arylation of all three C-H bonds of the imidazole core, combined with regioselective N-alkylation enabled by a removable directing group, allows for the synthesis of complex, multi-substituted imidazoles with precise control over the substitution pattern. nih.gov

These regiodivergent methods provide a powerful toolkit for accessing a wide range of imidazole isomers from common precursors, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

Functionalization for the Creation of Molecular Hybrids and Conjugates

The reactive nature of the bromomethyl group in this compound makes it an excellent handle for the creation of molecular hybrids and conjugates. This involves linking the imidazole moiety to other pharmacophores or functional molecules to generate new chemical entities with potentially enhanced or novel biological activities.

The synthesis of such hybrids often involves the nucleophilic substitution of the bromide by a suitable functional group on the partner molecule. For example, 4-(bromomethyl)-6-nitro-1H-benzo[d]imidazole is a key intermediate for synthesizing PROTACs (PROteolysis-Targeting Chimeras) that target histone deacetylase 6 (HDAC6). The bromomethyl group allows for facile alkylation reactions to construct these complex bifunctional molecules.

Imidazole-containing hybrids have been synthesized by reacting imidazole derivatives with other bioactive scaffolds. For instance, a 5-nitroimidazole/oxazolidinone hybrid has been synthesized and shown to possess potent antibacterial activity. nih.gov The synthesis involved the reaction of a piperazine (B1678402) derivative with 1-bromomethyl-2-methyl-5-nitro-1H-imidazole. nih.gov

The functionalization of this compound and its derivatives is also used to create conjugates for various applications. For example, it can be used to attach the imidazole unit to surfaces or polymers. The synthesis of imidazolium salts with long alkyl chains, which can be derived from bromomethyl imidazoles, is relevant for the creation of ionic liquids and for modifying the surface of nanocrystals for applications in catalysis. rsc.org

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Scaffolds

The unique structure of 4-(bromomethyl)-1H-imidazole, often used as its hydrobromide salt, serves as a key starting material for creating a diverse range of heterocyclic compounds. aaronchem.com The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the imidazolylmethyl moiety onto various molecular frameworks.

The imidazole (B134444) core is a prevalent feature in many biologically active molecules and functional materials. biotechjournal.in this compound provides a strategic entry point for the synthesis of poly-substituted imidazoles. The bromomethyl group is an excellent electrophile for alkylation reactions. For instance, it can react with N-nucleophiles, such as other imidazoles or amines, to create more complex substituted imidazole systems.

One common strategy involves the N-alkylation of the imidazole ring itself. The reaction of this compound with various alkylating or arylating agents allows for substitution at one of the ring nitrogens. Subsequently, the bromomethyl group can be transformed or used to connect to other molecular fragments, leading to di- or tri-substituted imidazoles. For example, the reaction of 4-phenyl-1-trityl-1H-imidazole with 1-(bromomethyl)-4-fluorobenzene demonstrates the utility of bromomethyl-functionalized aromatic compounds in building complex imidazole structures. google.com Although this example uses a different bromomethyl reagent, the principle applies directly to the reactivity of this compound.

Furthermore, multi-component reactions offer an efficient pathway to highly substituted imidazoles. biotechjournal.inresearchgate.net While many methods exist, the use of functionalized building blocks like this compound allows for controlled and stepwise synthesis, providing specific substitution patterns that are often difficult to achieve through one-pot condensations. The compound can be used to introduce the imidazol-4-ylmethyl group into larger molecules, which can then undergo further cyclization or substitution reactions to yield the final poly-substituted imidazole product.

Table 1: Examples of Reactions for Synthesizing Substituted Imidazoles

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 1H-Imidazole | 2-(Bromomethyl)pyridine (B1332372) hydrobromide | N-alkylated imidazole | Nucleophilic Substitution | mdpi.comclockss.org |

| 4-Phenyl-1-trityl-1H-imidazole | 1-(Bromomethyl)-4-fluorobenzene | N-alkylated, C-arylated imidazole | Nucleophilic Substitution | google.com |

| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate (B1210297) | - | 1,2,4,5-Tetrasubstituted Imidazole | Multi-component Condensation | nih.gov |

| Vinyl Azide (B81097), Aldehyde, Amine | - | 1,2,5-Trisubstituted Imidazole | Multi-component Reaction | organic-chemistry.org |

Construction of Fused Imidazole-Based Tricyclic and Higher-Order Systems

The reactivity of this compound is also harnessed in the construction of more rigid and complex fused heterocyclic systems. These larger scaffolds are of significant interest in medicinal chemistry and materials science. The synthesis of such systems typically involves a multi-step sequence where the this compound fragment is first incorporated into a larger acyclic or cyclic precursor, followed by an intramolecular cyclization reaction.

For example, the bromomethyl group can react with a dinucleophile or a nucleophile containing another latent reactive site. A subsequent intramolecular reaction can then forge a new ring fused to the initial imidazole core. This strategy allows for the creation of bicyclic systems like imidazo[1,2-a]pyridines or more complex tricyclic structures, depending on the nature of the reaction partner. While direct examples starting from this compound are specific to proprietary syntheses, the general principle is well-established in heterocyclic chemistry.

Precursors for N-Heterocyclic Carbenes (NHCs)

One of the most significant applications of this compound in modern chemistry is its role as a precursor to N-heterocyclic carbenes (NHCs). scripps.edu NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry due to their strong σ-donating properties and the exceptional stability they impart to metal complexes. scripps.edu

The synthesis of NHC ligands typically begins with the preparation of an imidazolium (B1220033) salt, which is the direct precursor to the carbene. This compound is an ideal starting material for creating functionalized imidazolium salts. The synthetic route generally involves sequential N-alkylation or N-arylation of the imidazole ring.

A typical procedure involves reacting this compound with a primary alkyl or aryl halide (R-X) to yield a 1-substituted-4-(bromomethyl)imidazole. This intermediate is then reacted with a second, different alkyl or aryl halide (R'-X) to quaternize the remaining nitrogen atom, affording an unsymmetrically substituted 1,3-dialkyl/diaryl-4-(bromomethyl)imidazolium salt. researchgate.net The bromomethyl group at the C4 position remains as a functional handle that can be used for further modification, such as anchoring the NHC to a polymer support or another part of a larger molecule. Alternatively, the bromomethyl group can be part of the initial alkylating agent, as seen in the synthesis of a pincer-type NHC ligand from 2,6-bis-(bromomethyl)pyridine and an imidazole derivative. arabjchem.orgresearchgate.net

Deprotonation of the resulting imidazolium salt at the C2 position, typically with a strong base, generates the free N-heterocyclic carbene. This highly reactive species is usually generated in situ and immediately complexed with a metal salt. scripps.edu

NHC-metal complexes are powerful catalysts for a wide array of organic transformations. nih.govyok.gov.tr The metal center (e.g., Palladium, Ruthenium, Rhodium, Gold, Copper) is the active site, while the NHC ligand plays a crucial role in stabilizing the metal and modulating its reactivity. scripps.eduarabjchem.org The electronic and steric properties of the NHC ligand can be fine-tuned by changing the substituents on the nitrogen atoms and the imidazole backbone.

NHCs derived from this compound precursors can be used to form highly effective catalysts for cross-coupling reactions. For example, NHC-Palladium complexes are exceptionally active in Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental C-C bond-forming reactions in organic synthesis. acs.org Research has shown that NHC-Pd complexes can catalyze the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides, including the formation of sterically hindered tetra-ortho-substituted biaryls. acs.orgrsc.org

Ruthenium-NHC complexes have shown excellent performance in hydrogenation and transfer hydrogenation reactions of ketones and aldehydes. nih.govrsc.orgfigshare.com For instance, a Ru(II) complex with an NHC ligand tethered to a pyridine (B92270) donor showed high activity in the transfer hydrogenation of acetophenone. nih.gov The functional group at the C4 position, originating from the this compound starting material, can influence catalyst solubility, stability, and activity.

Table 2: Catalytic Applications of NHC-Metal Complexes

| Catalytic Reaction | Metal | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl chlorides/bromides + Boronic acids | High yields, effective for sterically hindered biaryls. | acs.orgrsc.org |

| Heck-Mizoroki Reaction | Palladium (Pd) | Aryl bromides + Alkenes | Good to excellent yields for various aryl bromides. | acs.org |

| Sonogashira Coupling | Palladium (Pd) | Aryl bromides + Terminal alkynes | Good yields for various aryl bromides. | acs.org |

| Transfer Hydrogenation | Ruthenium (Ru) | Ketones, Aldehydes | High efficiency with low catalyst loadings. | rsc.orgfigshare.com |

| C-H Arylation | Palladium (Pd) | Heteroarenes | Effective C-H functionalization. | organic-chemistry.org |

Intermediate in Specialized Chemical Synthesis

Beyond its use in constructing other heterocyclic systems and NHC ligands, this compound hydrobromide is a key reactive intermediate in the synthesis of specific, high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. aaronchem.com Its ability to introduce the imidazolylmethyl group allows chemists to build complex target molecules with desired biological activities. aaronchem.comgoogle.com

For instance, it serves as a starting material in the synthesis of imidazole derivatives that are investigated for various therapeutic applications. The reaction of 1H-imidazole with bromomethyl-containing dioxolane derivatives has been documented in the synthesis of antifungal agents. google.com This highlights the general utility of the imidazole-alkylation reaction in building complex pharmaceutical scaffolds. The compound can be used to link the imidazole core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological profiles.

Development of Agrochemicals

The imidazole ring is a core component in a number of successful fungicides and other agrochemicals. The utility of this compound in this sector stems from its role as a versatile building block for creating more complex molecules with potential pesticidal or herbicidal properties. The reactive bromomethyl group allows for its incorporation into larger molecular scaffolds through nucleophilic substitution reactions.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available research, the general strategy involves using it as a synthon to introduce the imidazole moiety. This is a common approach in the development of new agricultural products. Imidazole-based fungicides, for example, often function by inhibiting key enzymes in pathogenic fungi. The synthesis of novel derivatives allows for the modification of properties such as efficacy, spectrum of activity, and environmental persistence. Research in this area continues to explore new structures derived from reactive intermediates like this compound to address the ongoing challenges of resistance and the need for safer agrochemicals.

Table 1: Role of Imidazole Derivatives in Agrochemicals

| Agrochemical Class | General Role of Imidazole Moiety | Potential Use of this compound |

|---|---|---|

| Fungicides | Inhibition of fungal-specific enzymes (e.g., sterol biosynthesis) | Introduction of the imidazole pharmacophore into new molecular structures. |

| Herbicides | Disruption of essential plant biochemical pathways | Synthesis of derivatives with potential phytotoxic activity. |

| Pesticides | Acting on the nervous system or other vital functions of insect pests | A starting material for creating compounds with insecticidal properties. |

Investigation in Material Science for Specific Electronic or Optical Properties

The imidazole ring is a component of interest in the field of material science due to its electronic characteristics and its ability to participate in hydrogen bonding and coordination with metals. Consequently, derivatives like this compound serve as valuable precursors for creating functional materials with specific electronic or optical properties. These materials find potential applications in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis strategy typically involves using the reactive bromomethyl group to graft the imidazole unit onto a polymer backbone or a larger conjugated molecule. This modification can influence the final material's properties in several ways:

Electronic Properties: The imidazole moiety can alter the electron-donating or electron-accepting character of a molecule, impacting the HOMO/LUMO energy levels and, therefore, the material's conductivity and charge transport capabilities.

Optical Properties: The incorporation of the imidazole ring into larger chromophores can tune the absorption and emission wavelengths of the material. Some imidazole-based materials exhibit fluorescence, with properties that can be sensitive to the chemical environment, such as pH.

Thermal and Chemical Stability: The rigid, aromatic nature of the imidazole ring can enhance the thermal stability and chemical robustness of polymers and other materials.

While broad research exists on imidazole-containing materials, specific studies detailing the synthesis and characterization of materials directly from this compound are not prominent. However, the principles are well-established with similar building blocks. For instance, triphenyl-imidazole derivatives have been explored for their potential in OLEDs due to their conjugated nature. Similarly, fluorene (B118485) derivatives incorporating imidazole units have been synthesized and shown to have blue photoluminescence with high quantum yields, making them suitable as emitters in light-emitting devices.

Table 2: Potential Applications of Imidazole-Based Materials

| Application Area | Desired Property | Role of Imidazole Moiety |

|---|---|---|

| Organic Electronics (OLEDs) | Tunable emission, charge transport | Core of blue-emitting materials, modification of electronic structure. |

| Sensors | pH-sensitive fluorescence | The imidazole nitrogen atoms can be protonated/deprotonated, altering optical properties. |

| Functional Polymers | Enhanced stability, specific conductivity | Introduction of a thermally stable, electronically active heterocyclic unit. |

Role in Ligand Design for Coordination Chemistry

In coordination chemistry, the design of organic ligands is crucial for assembling metal complexes with desired geometries, reactivities, and properties. This compound is a highly useful precursor for creating sophisticated ligands. The imidazole unit itself is an excellent coordinating group, with the nitrogen atom at the 3-position readily binding to a wide range of metal ions. The key feature of this compound is the bromomethyl group, which provides a reactive handle for covalently attaching the imidazole ring to other donor atoms, forming multidentate or "chelating" ligands.

The synthesis of such ligands often involves a nucleophilic substitution reaction where the bromine atom is displaced. For example, reacting two equivalents of an imidazole derivative with a molecule containing two leaving groups (like 1,3-bis(bromomethyl)benzene) can yield a bidentate ligand capable of bridging metal centers. This modular approach allows chemists to synthesize a wide variety of ligand architectures with controlled spacing and orientation of the donor atoms.

These imidazole-containing ligands have been used to construct various coordination compounds, including:

Discrete Metal Complexes: Simple complexes where one or more ligands coordinate to a central metal ion. These are studied for modeling the active sites of metalloenzymes, for their catalytic activity, or for their intrinsic electronic and magnetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Extended structures where ligands bridge multiple metal centers to form one-, two-, or three-dimensional networks. These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. The use of imidazole-based linkers is common in the construction of MOFs.

The resulting metal complexes can exhibit interesting properties, such as photoluminescence, which can be tuned by the choice of both the metal ion and the specific structure of the imidazole-based ligand.

Table 3: Examples of Ligand Types Synthesized from Imidazole Precursors

| Ligand Type | Description | Synthetic Strategy Involving a "-CH₂Br" Group |

|---|---|---|

| Bidentate (N,N) | Two nitrogen donor atoms capable of binding to a metal. | Reaction of this compound with another N-heterocycle or amine. |

| Tridentate (N,N,E) | Three donor atoms (E = O, S, etc.). | Coupling this compound to a molecule already containing two other donor atoms. |

| Bridging Ligands | Connects two or more metal centers. | Synthesizing molecules with two or more imidazole groups separated by a spacer, e.g., from bis(bromomethyl) precursors. |

Computational and Theoretical Studies on 4 Bromomethyl 1h Imidazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of imidazole (B134444) derivatives. scribd.com Methods like B3LYP are frequently employed to understand the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. scribd.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. For imidazole derivatives, these calculations help to quantify the electronic influence of substituents, such as the bromomethyl group, on the imidazole ring. ekb.eg The electron-withdrawing nature of the bromine atom and the electronic properties of the imidazole ring itself create specific sites of electrophilicity and nucleophilicity, which can be mapped using molecular electrostatic potential (MEP) surfaces. These maps visualize the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack.

Table 1: Representative Electronic Properties Calculated for Imidazole Derivatives (Note: This table presents typical data for illustrative purposes, as specific values for 4-(Bromomethyl)-1H-imidazole may vary based on the computational method and basis set used.)

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. ekb.eg |

| Dipole Moment | 2.0 to 4.0 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically docking studies, are essential computational techniques for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme. researchgate.net This is a cornerstone of modern drug discovery, allowing for the virtual screening of compounds and providing insights into their potential mechanisms of action. researchgate.net

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the fit using a scoring function, which estimates the binding affinity. ulisboa.pt For imidazole derivatives, these studies have been used to predict their potential as inhibitors for various enzymes. For instance, derivatives have been docked into the active site of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] to assess their inhibitory potential. researchgate.netarabjchem.org The results of these simulations include the binding energy (often expressed in kcal/mol) and the predicted inhibition constant (Ki), which suggest the strength of the ligand-receptor complex. researchgate.net A lower binding energy typically indicates a more stable interaction and higher affinity. researchgate.net These in silico studies can effectively screen large libraries of compounds to identify promising candidates for further experimental validation. researchgate.net

Beyond predicting affinity, docking studies provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the receptor's active site. arxiv.org For imidazole derivatives, these interactions often involve:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These interactions are crucial for anchoring the ligand in the correct orientation within the binding pocket. researchgate.net

π-Interactions: The aromatic imidazole ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. researchgate.net

Hydrophobic Interactions: Alkyl or aryl substituents on the imidazole ring can form hydrophobic interactions with nonpolar residues.

Halogen Bonds: The bromine atom in this compound can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like oxygen or nitrogen) in the protein.

By analyzing these specific interactions, researchers can understand the structural basis for a compound's activity. researchgate.net For example, the formation of a critical hydrogen bond with a key residue in an enzyme's active site might explain its inhibitory effect. researchgate.net This understanding is vital for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance potency and selectivity. researchgate.net

Table 2: Example of Molecular Docking Results for Imidazole Derivatives against a Target Enzyme (Note: This data is representative of findings for imidazole derivatives and is for illustrative purposes.)

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Imidazole Derivative A | -7.8 | 1.5 µM | Ser347, Thr352 | Hydrogen Bond researchgate.net |

| Imidazole Derivative B | -8.2 | 0.9 µM | Val399, Asp354 | Hydrogen Bond, Hydrophobic researchgate.net |

| Imidazole Derivative C | -7.5 | 2.1 µM | Phe450 | π-π Stacking |

Prediction of Reaction Pathways and Mechanistic Insights

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics. core.ac.uk DFT calculations are particularly useful for studying the reactivity of the bromomethyl group. core.ac.uk